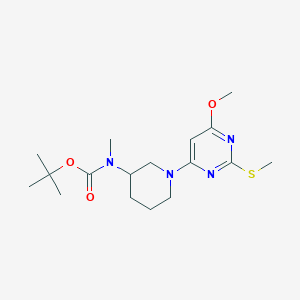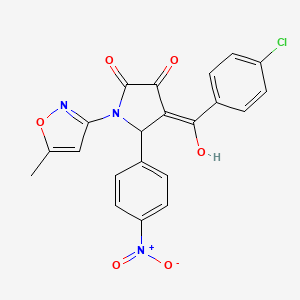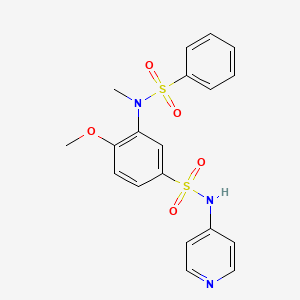
Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl azetidine-3-carboxylate hydrochloride is a related compound with a molecular weight of 151.59 . It’s used in scientific research, including drug discovery and materials science.
Synthesis Analysis
Azetidines can be synthesized through various methods. One efficient way is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The InChI code for methyl azetidine-3-carboxylate hydrochloride is1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H . This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis
Azetidines can participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also be involved in Hiyama cross-coupling reactions with arylsilanes .Physical and Chemical Properties Analysis
Methyl azetidine-3-carboxylate hydrochloride is a solid at room temperature . Its exact physical and chemical properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis of N-Aryl β-Amino Alcohols
Trifluoroacetic acid (TFA) has been utilized in a metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives from azetidines, demonstrating TFA's role in facilitating complex organic reactions without the need for transition metals (Roy, Baviskar, & Biju, 2015).
Amino Acid-Azetidine Chimeras
Research has led to the synthesis of enantiopure azetidine-2-carboxylic acid (Aze) analogs, which are important for studying the influence of conformation on peptide activity. These analogs have various heteroatomic side chains at the 3-position, synthesized by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (Sajjadi & Lubell, 2008).
Novel β-Lactam Antibiotics
Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids have been synthesized, showcasing a novel class of heteroatom-activated β-lactam antibiotics. These compounds, derived from serine and threonine, demonstrate significant antimicrobial activity, especially against Gram-negative bacteria, highlighting their potential in antibiotic development (Woulfe & Miller, 1985).
Antioxidant and Antidiabetic Properties
Novel N-substituted tetrahydropyrimidines based on phenylthiourea have been synthesized, demonstrating inhibitory action against enzymes relevant to diabetes and neurological diseases. These compounds show potential in the development of treatments for these conditions due to their biological activities (Maharramova et al., 2018).
Practical Synthesis of Enantiopure 2-Methyl-Azetidine-2-Carboxylic Acid
A robust synthesis method for enantiopure 2-methyl-azetidine-2-carboxylic acid has been developed. This method is based on the use of (S)-phenylglycinol as a resolving agent, providing a practical approach to obtaining this amino acid in quantities suitable for peptide coupling (Drouillat et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.C2HF3O2/c1-16-12(15)13(8-14-9-13)10-17-7-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,14H,7-10H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLVBARBUWYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-acetyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2940696.png)
![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)





![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)
![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)
![N-{4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2940717.png)

![1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2940719.png)
